Lamioside

説明

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈O₁₁ |

| Molecular Weight | 420.40 g/mol |

| Exact Mass | 420.16316171 g/mol |

| Topological Polar Surface Area (TPSA) | 175.00 Ų |

| XlogP | -2.80 |

| Atomic LogP (AlogP) | -2.50 |

| H-Bond Acceptor | 11 |

| H-Bond Donor | 6 |

| Rotatable Bonds | 4 |

| InChI Key | KPUSIQDGYABESP-CJHMEAONSA-N |

Historical Discovery and Nomenclature

The first isolation and characterization of this compound occurred in 1967, when researchers M.L. Scarpati and M. Guiso extracted it from Lamium amplexicaule (henbit dead-nettle). Their pioneering research, published in the journal Tetrahedron, established the foundational understanding of this compound's structure and properties, marking a significant advancement in the phytochemical investigation of the Lamium genus.

The naming history of this compound presents an interesting case of nomenclature confusion in natural products chemistry. Prior to Scarpati and Guiso's discovery, the term "this compound" had already been assigned to a flavonoid compound isolated from Lamium album. To resolve this conflict, some researchers, including F. Adema in 1968, proposed using "acetyllamiol" as an alternative name for the iridoid compound, emphasizing its chemical relationship to lamiol.

As Adema noted in his 1968 publication: "As the name this compound has already been used for a flavonoid compound from Lamium album (see Hegnauer 1966a) we prefer to use the name acetyllamiol." This dual nomenclature appears in several publications from that era, particularly in works focusing on chemotaxonomy of the Lamiaceae family.

Despite this initial confusion, "this compound" has gradually become the predominant term in modern scientific literature and chemical databases for referring to this specific iridoid glucoside, while the earlier flavonoid compound has been reclassified with different nomenclature.

Taxonomic Distribution in Lamium Species

This compound exhibits a distinctive distribution pattern across various species within the Lamium genus and occasionally in related genera. This distribution has provided valuable insights into evolutionary relationships and taxonomic classifications within the Lamiaceae family.

The original source of this compound, Lamium amplexicaule (henbit dead-nettle), contains significant amounts of this compound. This small annual plant, native to Europe, Asia, and northern Africa, is characterized by its rounded, kidney-shaped leaves and purple flowers. The presence of this compound in L. amplexicaule has been consistently confirmed through various chromatographic techniques including TLC and HPLC.

Lamium purpureum, commonly known as red dead-nettle, also contains this compound, although potentially in different concentrations than L. amplexicaule. These two species often grow together and can be mistaken for one another due to their similar appearance, though they can be distinguished by their leaf characteristics—those of red dead-nettle are petiolate, while those of henbit dead-nettle are sessile.

Table 2: Distribution of this compound in Lamium and Related Species

| Species | Presence of this compound | Other Notable Iridoid Compounds | Reference |

|---|---|---|---|

| Lamium amplexicaule | Present (high) | Lamiol | Scarpati & Guiso (1967) |

| Lamium purpureum | Present | Lamiol | Adema (1968) |

| Lamium galeobdolon | Absent | Harpagid-type iridoids | Adema (1968) |

| Lamium mollucellifolium | Absent | None detected | Adema (1968) |

| Lamium hybridum | Absent | None detected | Adema (1968) |

| Stachys hirta | Present | Similar to Lamium compounds | Adema (1968) |

Source: Data compiled primarily from Adema's 1968 research

One striking exception within the Lamium genus is L. galeobdolon (yellow archangel), which demonstrates a markedly different iridoid profile. Instead of this compound, this species produces harpagid-type iridoid glucosides, which are more commonly found throughout other genera in the Lamiaceae family. This chemical divergence has led some taxonomists to question the traditional placement of L. galeobdolon within the Lamium genus.

Perhaps one of the most intriguing findings regarding this compound distribution comes from studies of allotetraploid species. Research by Adema (1968) found that L. mollucellifolium and L. hybridum, both considered allotetraploids, contained no detectable amounts of iridoid glucosides, despite the fact that their putative parent species do accumulate these compounds. This unexpected absence raises fascinating questions about the genetic regulation and inheritance patterns of secondary metabolite production in hybrid species.

Beyond the Lamium genus, this compound has been detected in Stachys hirta, while other investigated Stachys species contain harpagid-type iridoid glucosides. This cross-genus presence of this compound suggests potential evolutionary connections or convergent evolution in secondary metabolite production pathways.

Role in Phytochemical Research Paradigms

This compound has contributed significantly to several areas of phytochemical research, from chemotaxonomic studies to investigations of biosynthetic pathways and potential pharmacological applications.

In taxonomic research, this compound and related iridoid compounds have proven valuable as chemical markers for distinguishing between closely related plant species. The distinctive patterns of iridoid accumulation in different Lamium species have complemented traditional morphological characteristics in refining classification systems within the Lamiaceae family. Iridoids, including this compound, are recognized as valuable taxonomic markers for the genus.

For example, the absence of this compound in L. galeobdolon and its replacement with harpagid-type compounds has provided chemical evidence for potentially reclassifying this species. Similarly, the unexpected absence of iridoid glucosides in allotetraploid species raises important questions about the inheritance and expression of secondary metabolite pathways following hybridization events.

Beyond taxonomy, this compound has contributed to broader research on iridoid biosynthesis and structural diversity. As part of the diverse group of iridoid glucosides, this compound represents an important structural variant that helps researchers understand the enzymatic pathways and genetic regulation involved in producing these complex molecules.

Table 3: Analytical Methods Used for this compound Detection and Characterization

| Method | Purpose | References |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Initial detection and separation | Adema (1968), Yalçın & Kaya (2007) |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis | Umar & Sekar (2014) |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Scarpati & Guiso (1967) |

| Spectrophotometric methods | Qualitative analysis | Various researchers |

While specific pharmacological properties of this compound itself are still being investigated, research into related iridoid compounds has revealed potential applications in pharmaceuticals and natural medicine. This compound and ipolamiide have been identified as having "potential to be useful tools in the pharmaceutical sector", suggesting promising avenues for future research.

The broader class of iridoid compounds from Lamium species has demonstrated various bioactivities including anti-inflammatory, antimicrobial, antioxidant, and hepatoprotective effects. Traditional uses of Lamium plants for treating trauma, fracture, hypertension, and various women's health conditions may be related to their iridoid content, including this compound.

The identification and characterization of this compound has also contributed to the advancement of analytical techniques in natural products chemistry. Various methods including TLC, HPLC, and spectroscopic techniques have been employed to detect and quantify this compound in plant materials, driving innovations in phytochemical analysis.

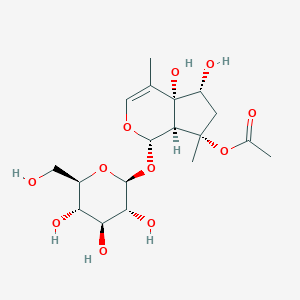

Structure

3D Structure

特性

CAS番号 |

19228-19-4 |

|---|---|

分子式 |

C18H28O11 |

分子量 |

420.4 g/mol |

IUPAC名 |

[(1S,4aR,5R,7S,7aS)-4a,5-dihydroxy-4,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate |

InChI |

InChI=1S/C18H28O11/c1-7-6-26-16(28-15-13(24)12(23)11(22)9(5-19)27-15)14-17(3,29-8(2)20)4-10(21)18(7,14)25/h6,9-16,19,21-25H,4-5H2,1-3H3/t9-,10-,11-,12+,13-,14-,15+,16+,17+,18-/m1/s1 |

InChIキー |

KPUSIQDGYABESP-CJHMEAONSA-N |

SMILES |

CC1=COC(C2C1(C(CC2(C)OC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)O |

異性体SMILES |

CC1=CO[C@H]([C@H]2[C@@]1([C@@H](C[C@]2(C)OC(=O)C)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

正規SMILES |

CC1=COC(C2C1(C(CC2(C)OC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)O |

製品の起源 |

United States |

科学的研究の応用

Pharmacological Applications

1.1 Antioxidant Properties

Lamioside exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that extracts from Lamium species, including those containing this compound, can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase in animal models exposed to oxidative damage .

1.2 Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. Studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating conditions characterized by chronic inflammation .

1.3 Antimicrobial Activity

this compound displays antimicrobial properties against a variety of pathogens. For instance, essential oils from Lamium species have been tested for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Medicinal Uses

2.1 Gastrointestinal Health

Traditionally, Lamium species have been used in folk medicine for gastrointestinal disorders. Extracts containing this compound have been evaluated for their effectiveness in treating conditions like gastritis and peptic ulcers, with studies suggesting a protective effect on gastric mucosa .

2.2 Cancer Research

Recent investigations into the anticancer properties of this compound have yielded encouraging results. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent . Specifically, compounds derived from Lamium moschatum are being explored for their ability to inhibit tumor growth and metastasis.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| González-Tejero et al. (2020) | Investigate phytochemical composition | Identified flavonoids and iridoids with potential health benefits |

| Ersoz et al. (2016) | Evaluate antioxidant activity | Demonstrated significant enhancement of antioxidant enzyme levels post-treatment with this compound extracts |

| Bouasia et al. (2021) | Assess antimicrobial effects | Essential oils from Lamium species showed moderate antimicrobial activity against pathogenic bacteria |

類似化合物との比較

Therapeutic Properties :

- Anti-inflammatory and Antioxidant : Lamioside shares functional similarities with aucubin, demonstrating antioxidative and anti-inflammatory effects, such as reducing liver ischemia-reperfusion injury and inhibiting fibroblast proliferation .

- Cosmetic Applications : It improves skin hydration and reduces transepidermal water loss in macroemulsions .

- Ecological Role : In sugarcane, this compound levels increase 62.94-fold under stress (e.g., bitterness induction), suggesting a role in plant defense mechanisms .

Comparison with Similar Compounds

This compound is part of a broader family of iridoids and triterpenes in Lamium species. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Iridoids and Triterpenes in Lamium Species

Key Contrasts:

Structural Diversity: this compound and aucubin share a glycosidic iridoid backbone but differ in side-chain modifications, impacting their solubility and target specificity . Triterpenes (e.g., oleanolic acid) lack the iridane skeleton, instead featuring cyclic or pentacyclic structures, which enhance their membrane permeability and anticancer activity .

Therapeutic Scope: this compound and aucubin focus on oxidative stress and tissue repair, while triterpenes like oleanolic acid exhibit broader antiviral and antitumoral effects . Caryoptoside and lamalbid show stronger antimicrobial activity compared to this compound, likely due to their lipophilic aglycone moieties .

Ecological Significance :

- This compound is uniquely implicated in plant stress responses, as seen in sugarcane bitterness studies, whereas other iridoids (e.g., shanzhiside methyl ester) are more associated with herbivore deterrence .

Research Implications and Gaps

- Pharmacokinetics : this compound’s bioavailability and metabolic pathways remain understudied compared to aucubin, which has established hepatoprotective mechanisms .

- Synergistic Effects: Combinations of this compound with triterpenes (e.g., oleanolic acid) could enhance anti-inflammatory outcomes, warranting further investigation .

- Ecological Adaptation: The dramatic upregulation of this compound in sugarcane bitterness models suggests a novel biosynthetic pathway that merits exploration in plant biotechnology .

準備方法

Solvent Selection and Preliminary Extraction

The preparation begins with the collection of dried aerial parts of L. moschatum, which are ground into a fine powder. A hydroalcoholic solvent system (80% ethanol) is employed for initial extraction due to its efficacy in polar compound solubilization. The protocol involves:

-

Maceration : Soaking 500 g of plant material in 5 L of 80% ethanol for 72 hours at room temperature.

-

Filtration and Concentration : The mixture is filtered through Whatman No. 1 paper, and the solvent is evaporated under reduced pressure at 40°C using a rotary evaporator.

-

Partitioning : The crude extract is sequentially partitioned with dichloromethane (DCM) and n-butanol to isolate medium-polarity fractions enriched in flavonoid glycosides.

Table 1: Solvent Ratios and Yields in Preliminary Extraction

| Step | Solvent System | Volume (L) | Yield (g) |

|---|---|---|---|

| Maceration | 80% Ethanol | 5.0 | 112.3 |

| DCM Partitioning | DCM:H₂O (1:1) | 2.0 | 28.7 |

| n-Butanol Partitioning | n-BuOH:H₂O (1:1) | 2.0 | 41.5 |

Reverse-Phase Vacuum Liquid Chromatography (RP-VLC)

The n-butanol fraction is subjected to RP-VLC using a C18 silica gel column (40–63 µm). Elution is performed with a stepwise gradient of methanol-water (30:70 to 100:0), yielding 31 fractions monitored via thin-layer chromatography (TLC) with vanillin-sulfuric acid detection.

Table 2: RP-VLC Elution Profile for this compound-Enriched Fractions

| Fraction | Solvent Ratio (MeOH:H₂O) | Volume (mL) | Key Compounds Identified |

|---|---|---|---|

| 1–7 | 30:70 | 200 | Polyphenols, Sugars |

| 8–14 | 50:50 | 200 | Flavonoid aglycones |

| 15–22 | 70:30 | 200 | This compound (LM-2) |

| 23–31 | 100:0 | 200 | Terpenoids, Coumarins |

Sephadex LH-20 Gel Filtration

Active fractions (15–22) are further purified via Sephadex LH-20 column chromatography (100 cm × 5 cm) using methanol as the mobile phase. This step removes residual pigments and low-molecular-weight contaminants, yielding a semi-pure this compound fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using a preparative C18 column (250 mm × 21.2 mm, 5 µm) with an isocratic solvent system of acetonitrile-water (65:35, v/v) at 10 mL/min. This compound elutes at 14.3 minutes, as confirmed by UV detection at 340 nm.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

The structure of this compound is determined through a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

-

HRMS (ESI-TOF) : m/z 741.1876 [M+H]⁺ (calculated for C₃₆H₃₆O₁₆: 741.1881).

-

¹H-NMR (500 MHz, DMSO-d₆) : δ 8.02 (2H, d, J = 8.9 Hz, H-2', H-6'), 6.90 (2H, d, J = 8.9 Hz, H-3', H-5'), 6.76 (1H, d, J = 16.0 Hz, H-7''), 5.42 (1H, d, J = 7.5 Hz, H-1''').

-

¹³C-NMR (125 MHz, DMSO-d₆) : δ 177.8 (C-4), 164.2 (C-7), 161.3 (C-5), 156.7 (C-2), 133.2–115.4 (aromatic carbons).

Table 3: Key NMR Assignments for this compound

| Position | δ¹H (ppm) | δ¹³C (ppm) | HMBC Correlations |

|---|---|---|---|

| 1''' | 5.42 | 100.3 | C-3 (Kaempferol) |

| 6'' | 6.76 | 168.1 | C-4' (Coumaroyl) |

| 2',6' | 8.02 | 131.2 | C-2 (Kaempferol) |

Purity Assessment

Analytical HPLC (C18 column, 250 mm × 4.6 mm, 5 µm) confirms a purity of 98.7% with a single peak at 340 nm. Residual solvents are quantified via gas chromatography-mass spectrometry (GC-MS), meeting ICH guidelines (<0.1% ethanol, <50 ppm methanol).

Optimization Challenges and Methodological Considerations

Solvent System Efficiency

Comparative studies reveal that 80% ethanol outperforms pure methanol in extracting this compound, yielding 12.4 mg/g dry weight versus 9.8 mg/g. This is attributed to ethanol’s balanced polarity, which enhances flavonoid glycoside solubility while minimizing co-extraction of non-target alkaloids.

Q & A

Q. How to validate this compound’s epigenetic modulation claims using multi-omics?

- Methodological Answer :

- Integrate RNA-seq (transcriptomics), ChIP-seq (histone modification), and methylome data (WGBS). Use pathway enrichment (DAVID, KEGG) and network pharmacology (Cytoscape) to link targets. Confirm with CRISPR-Cas9 knockouts .

Guidance for Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。